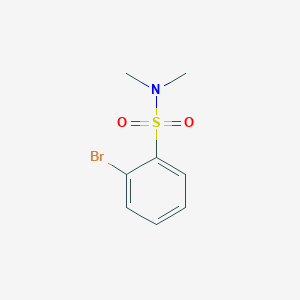

2-bromo-N,N-dimethylbenzenesulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-N,N-dimethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO2S/c1-10(2)13(11,12)8-6-4-3-5-7(8)9/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGYMDBJRCOBHEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10585954 | |

| Record name | 2-Bromo-N,N-dimethylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65000-13-7 | |

| Record name | 2-Bromo-N,N-dimethylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 2-bromo-N,N-dimethylbenzenesulfonamide

An In-depth Technical Guide to the Synthesis of 2-bromo-N,N-dimethylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its presence in a wide array of clinically significant drugs with diverse pharmacological activities, including antibacterial, anti-inflammatory, and anticancer effects.[1][2] The molecule this compound (CAS No. 65000-13-7) is a valuable synthetic intermediate within this class.[3][4] Its strategic design, featuring a bromine atom at the ortho position, provides a reactive handle for further molecular elaboration through cross-coupling reactions, while the N,N-dimethylsulfonamide group can act as a zinc-binding group or influence the molecule's pharmacokinetic properties.[2][5]

This guide provides a comprehensive, technically-grounded overview of the . Moving beyond a simple recitation of steps, we will explore the underlying chemical principles, the rationale for specific reaction conditions, and the critical safety considerations necessary for successful and secure execution in a laboratory setting.

Strategic Approach: A Two-Stage Synthesis

The synthesis is most logically executed via a two-stage process. The core strategy involves the initial preparation of a reactive sulfonyl chloride intermediate, which is then coupled with the desired amine. This retrosynthetic analysis breaks the target molecule down into readily accessible starting materials.

Caption: Retrosynthetic analysis of the target compound.

Part 1: Synthesis of 2-Bromobenzenesulfonyl Chloride Intermediate

The critical precursor for this synthesis is 2-bromobenzenesulfonyl chloride. While several routes exist, a robust and scalable method begins with 2-bromoaniline, proceeding through a diazotization reaction followed by a copper-catalyzed sulfonyl chlorination. This approach, detailed in patent literature, offers high yields and purity, making it suitable for industrial production.[6][7]

Mechanism and Rationale

-

Diazotization: The synthesis commences with the diazotization of 2-bromoaniline. In a cold, acidic solution (typically hydrochloric acid), sodium nitrite is added to convert the primary aromatic amine into a diazonium salt.[7] The temperature is maintained below 0-5°C because diazonium salts are notoriously unstable at higher temperatures and can decompose violently. The acid serves to generate nitrous acid (HNO₂) in situ and protonate it, forming the highly electrophilic nitrosonium ion (NO⁺), which is the active agent that reacts with the amine.

-

Sulfonyl Chlorination (Sandmeyer-type Reaction): The resulting diazonium salt is then introduced to a solution of thionyl chloride in the presence of a copper(I) chloride catalyst.[7] This step is a variation of the Sandmeyer reaction. The copper catalyst facilitates the decomposition of the diazonium salt, with the liberation of nitrogen gas, and the introduction of the sulfonyl chloride group onto the aromatic ring. This method avoids the use of harsher chlorosulfonic acid and provides good regiochemical control.

Detailed Experimental Protocol

The following protocol is adapted from established patent literature and should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[7]

Step 1A: Preparation of the Diazonium Salt

-

In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 2-bromoaniline (172 g, 1 mol), hydrochloric acid (333 ml, 4 mol), and water (333 ml).

-

Cool the resulting slurry to between -5°C and 0°C using an ice-salt bath.

-

Slowly add a solution of sodium nitrite (72.5 g in 200 ml of water) dropwise, ensuring the internal temperature does not rise above 0°C.

-

Following the addition, add a solution of sodium fluoroborate (131.8 g in 300 ml of water) dropwise, again maintaining the temperature below 0°C.

-

Filter the resulting precipitate. Wash the filter cake sequentially with dilute acid and a small amount of ice-cold methanol. Dry the solid to obtain the diazonium fluoroborate salt.

Step 1B: Sulfonyl Chlorination

-

In a separate reaction vessel, carefully add thionyl chloride (238 g, 2 mol) to 500 ml of water dropwise, cooling the mixture to approximately 0°C.

-

Add cuprous chloride (1 g) as a catalyst to the cooled solution.

-

Cool the mixture further to -5°C. In portions, add the diazonium fluoroborate salt prepared in Step 1A, controlling the addition to keep the temperature between -5°C and 0°C.

-

Allow the reaction to proceed overnight at this temperature.

-

Upon completion, perform an extractive work-up using ethyl acetate (3 x 300 ml).

-

Wash the combined organic layers with 10% sodium carbonate solution (300 ml), water (300 ml), and finally, saturated brine (300 ml).

-

Concentrate the organic layer under reduced pressure. Cool the concentrated solution to -5°C to induce crystallization.

-

Filter the solid product and dry to yield pure 2-bromobenzenesulfonyl chloride.

| Parameter | Expected Value | Reference |

| Yield | 79-84% | [6][7] |

| Appearance | Slightly yellow crystalline powder | [8] |

| Melting Point | 49-52 °C | [8] |

| ¹H NMR (400MHz, CDCl₃) | δ 8.23–8.12 (m, 1H), 7.91–7.79 (m, 1H), 7.64–7.49 (m, 2H) | [7] |

Part 2: Synthesis of this compound

This stage involves the formation of the sulfonamide bond through the reaction of 2-bromobenzenesulfonyl chloride with dimethylamine. This is a classic nucleophilic acyl substitution at the sulfur center.

Mechanism and Rationale

Dimethylamine, a secondary amine, acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This addition is followed by the elimination of a chloride ion, which is a good leaving group. The reaction is typically performed in a suitable solvent like dichloromethane (DCM) or chloroform.[1][9] An excess of the amine or the addition of a non-nucleophilic base (like pyridine or triethylamine) is often used to neutralize the hydrochloric acid (HCl) generated as a byproduct, preventing the protonation of the unreacted amine and driving the reaction to completion.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from analogous syntheses of N-substituted benzenesulfonamides.[1][9]

-

Dissolve 2-bromobenzenesulfonyl chloride (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of dimethylamine (2.2 eq, typically as a solution in THF or as a condensed gas) to the stirred solution. An alternative is to use 1.1 eq of dimethylamine hydrochloride and 2.2 eq of a tertiary amine base like triethylamine.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the mixture for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with water (2x), 1M HCl (to remove excess amine), and saturated brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

The crude product can be purified by flash chromatography on silica gel or by recrystallization (e.g., from an ethyl acetate/hexane mixture) to afford the final product, this compound.

| Compound | CAS No. | Molecular Formula | Molecular Weight |

| This compound | 65000-13-7 | C₈H₁₀BrNO₂S | 264.14 g/mol |

Comprehensive Synthesis Workflow

The following diagram illustrates the complete experimental workflow, from starting materials to the purified final product.

Caption: End-to-end experimental workflow for the synthesis.

Safety and Handling

Chemical synthesis requires stringent adherence to safety protocols. The reagents used in this procedure possess significant hazards that must be managed appropriately.

| Reagent | Primary Hazards | Handling Precautions | Reference |

| 2-bromoaniline | Toxic, Irritant, Suspected mutagen | Handle in a fume hood. Avoid inhalation and skin contact. Wear gloves and eye protection. | |

| Sodium Nitrite | Oxidizer, Acutely toxic | Keep away from combustible materials. Toxic if swallowed. | |

| Thionyl Chloride | Corrosive, Reacts violently with water | Handle in a fume hood. Causes severe skin burns and eye damage. Reacts with water to release toxic SO₂ and HCl gas. | [7] |

| 2-Bromobenzenesulfonyl Chloride | Corrosive (Causes severe skin burns and eye damage - H314), Moisture sensitive | Store under inert gas. Handle in a fume hood with full PPE (gloves, lab coat, face shield). | [8][10] |

| Dimethylamine | Flammable, Corrosive, Toxic | Handle in a well-ventilated area, away from ignition sources. Causes severe skin and eye irritation. |

General Advice: Always consult the most current Safety Data Sheet (SDS) for each chemical before use.[11][12][13] Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. All operations should be conducted in a properly functioning chemical fume hood.

Applications in Drug Discovery

This compound is not merely a synthetic curiosity; it is a versatile building block for creating libraries of more complex molecules for drug discovery screening.

-

Scaffold for Library Synthesis: The benzenesulfonamide core is a known inhibitor of enzymes like carbonic anhydrases.[2] The N,N-dimethyl group provides specific steric and electronic properties.

-

Site for Further Functionalization: The ortho-bromine atom is particularly valuable. It serves as a key functional group for introducing further diversity through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the rapid generation of novel analogues with potentially enhanced biological activity.[5]

Conclusion

The is a well-defined, two-part process that leverages classic organic reactions to build a valuable intermediate for pharmaceutical research. The key to a successful outcome lies in the careful control of reaction conditions, particularly temperature during the diazotization step, and adherence to strict safety protocols when handling corrosive and reactive intermediates like 2-bromobenzenesulfonyl chloride. By understanding the rationale behind each step, from mechanism to work-up, researchers can reliably produce this important building block for application in drug development and medicinal chemistry programs.

References

- AiFChem. (2025). 2-Bromo-N,N-diethylbenzenesulfonamide (CAS 65000-12-6): Structure, Properties and Applications. AiFChem.

- CN117551005A - Synthesis method of 2-bromobenzenesulfonyl chloride and derivatives thereof - Google Patents. (n.d.). Google Patents.

- Ji, Z. (2003). Studies on synthesis of 2-bromobenzenesulfonyl chloride. Semantic Scholar.

- BenchChem. (2025). Development of 2-bromo-N-phenethylbenzenesulfonamide Analogs for Drug Discovery: Application Notes and Protocols. Benchchem.

- ECHEMI. (n.d.). 65000-12-6, Benzenesulfonamide, 2-bromo-N,N-diethyl- Formula. ECHEMI.

- Chongqing Chemdad Co., Ltd. (n.d.). 2-Bromobenzenesulphonyl chloride. Chemdad.

- ChemicalBook. (n.d.). 2-Bromobenzenesulphonyl chloride synthesis. ChemicalBook.

- CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides - Google Patents. (n.d.). Google Patents.

- ECHEMI. (n.d.). Benzenesulfonamide, 2-bromo-N,N-diethyl- SDS, 65000-12-6 Safety Data Sheets. ECHEMI.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET. Sigma-Aldrich.

- CookeChem. (n.d.). This compound, 98%, 65000-13-7. CookeChem.

- BenchChem. (2025). The Enigmatic Mechanism of 2-bromo-N-phenethylbenzenesulfonamide: A Technical Guide to a Putative Biological Role. Benchchem.

- Uniphos Chemicals. (n.d.). SAFETY DATA SHEET. Uniphos Chemicals.

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET. Thermo Fisher Scientific.

- PrepChem.com. (n.d.). Synthesis of Step A: 2-Bromo-N-(tert-butyl)benzenesulfonamide. PrepChem.com.

- Guerra, K., Yoshino, T., & Nelson, S. J. (2014). How can I protection an alkyldiamine with bromobenzene sulfonyl chloride? ResearchGate.

- Chemsrc. (2025). 2-Bromobenzenesulfonamide | CAS#:92748-09-9. Chemsrc.

- Sigma-Aldrich. (n.d.). 2-Bromobenzenesulfonyl chloride 97 2905-25-1. Sigma-Aldrich.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. This compound , 98% , 65000-13-7 - CookeChem [cookechem.com]

- 4. 2-Bromobenzenesulfonamide | CAS#:92748-09-9 | Chemsrc [chemsrc.com]

- 5. 2-Bromo-N,N-diethylbenzenesulfonamide (CAS 65000-12-6): Structure, Properties and Applications - AiFChem [aifchem.com]

- 6. CN117551005A - Synthesis method of 2-bromobenzenesulfonyl chloride and derivatives thereof - Google Patents [patents.google.com]

- 7. CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides - Google Patents [patents.google.com]

- 8. 2-Bromobenzenesulphonyl chloride Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. prepchem.com [prepchem.com]

- 10. 2-溴苯磺酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 11. echemi.com [echemi.com]

- 12. uniphos.com.cn [uniphos.com.cn]

- 13. WERCS Studio - Application Error [assets.thermofisher.com]

2-bromo-N,N-dimethylbenzenesulfonamide chemical properties

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 2-bromo-N,N-dimethylbenzenesulfonamide

Core Molecular Profile and Physicochemical Properties

This compound is a substituted aromatic sulfonamide that serves as a valuable intermediate. Its structure features a benzene ring ortho-substituted with a bromine atom and a dimethylsulfonamide group. This specific arrangement of functional groups dictates its reactivity, making it a key substrate for advanced cross-coupling reactions.

The benzenesulfonamide scaffold is a well-established pharmacophore found in a wide array of clinically significant drugs, exhibiting activities from antibacterial to anticancer.[1] The sulfonamide moiety (-SO₂NH-) can function as a zinc-binding group, which is crucial for the inhibition of metalloenzymes like carbonic anhydrases.[2] The presence of the bromine atom at the ortho position provides a reactive handle for carbon-carbon and carbon-nitrogen bond formation, enabling the synthesis of complex molecular architectures.

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| CAS Number | 65000-13-7 | [3] |

| Molecular Formula | C₈H₁₀BrNO₂S | [3] |

| Molecular Weight | 264.14 g/mol | [3] |

| MDL Number | MFCD07368229 | [3] |

Note: Experimental data such as melting point, boiling point, and solubility for this specific compound are not widely reported in publicly available literature. Researchers should determine these properties empirically for their specific lots.

Synthesis and Purification Protocol

The synthesis of this compound is typically achieved via a straightforward nucleophilic substitution reaction between 2-bromobenzenesulfonyl chloride and dimethylamine. The choice of base and solvent is critical for achieving high yield and purity.

Experimental Protocol: Synthesis

This protocol is a general method adapted from standard procedures for the synthesis of N-substituted benzenesulfonamides.[1]

-

Reaction Setup: To a solution of dimethylamine (2.0 M in THF, 1.2 equivalents) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2-bromobenzenesulfonyl chloride (1.0 equivalent) in the same solvent dropwise.

-

Expertise & Experience Insight: Conducting the reaction at 0 °C is crucial to control the exothermicity of the reaction between the highly reactive sulfonyl chloride and the amine. The use of an excess of the amine or a non-nucleophilic base (e.g., triethylamine) is necessary to neutralize the HCl generated in situ, preventing the protonation of the starting amine and driving the reaction to completion.

-

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.[1]

-

Workup: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 1 M HCl (to remove excess amine), saturated sodium bicarbonate solution (to remove residual acid), and brine.[4]

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure this compound.

Workflow Visualization

Caption: General workflow for the synthesis and purification of this compound.

Spectroscopic Characterization

While a publicly available, verified spectrum for this compound is not readily found, its structure allows for predictable spectroscopic signatures.

-

¹H NMR: The spectrum is expected to show signals in the aromatic region (approx. 7.5-8.0 ppm) corresponding to the four protons on the disubstituted benzene ring. These protons will exhibit complex splitting patterns (doublets, triplets, or multiplets) due to coupling with each other. A singlet corresponding to the six protons of the two N-methyl groups will appear in the upfield region (approx. 2.7-3.0 ppm).

-

¹³C NMR: The spectrum will show six distinct signals for the aromatic carbons, including one signal for the carbon atom bonded to the bromine (C-Br) and another for the carbon bonded to the sulfonamide group (C-S). An additional signal will be present for the N-methyl carbons.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in ~1:1 natural abundance). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[5]

Chemical Reactivity and Synthetic Utility

The primary utility of this compound in synthesis stems from the reactivity of the carbon-bromine bond. This aryl bromide is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental tools for C-C and C-N bond formation.[6]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds by coupling aryl halides with amines.[6][7] this compound can be coupled with a wide variety of primary and secondary amines to generate ortho-amino-N,N-dimethylbenzenesulfonamide derivatives, which are important scaffolds in medicinal chemistry.

General Protocol: Buchwald-Hartwig Amination

-

Reagent Assembly: In a glovebox or under an inert atmosphere, charge a reaction vessel with a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a suitable phosphine ligand (e.g., BINAP, XPhos), and a strong base (e.g., NaOt-Bu or Cs₂CO₃).[7][8]

-

Reaction Mixture: Add this compound (1.0 eq), the desired amine (1.1-1.5 eq), and an anhydrous solvent (e.g., toluene or dioxane).[9]

-

Reaction Conditions: Heat the mixture, typically between 80-110 °C, and monitor by TLC or LC-MS until the starting material is consumed.

-

Workup and Purification: After cooling, the reaction is typically filtered through a pad of celite to remove palladium residues, followed by an aqueous workup and purification by column chromatography.

Causality Insight: The choice of ligand is critical. Bulky, electron-rich phosphine ligands are required to facilitate both the oxidative addition of the aryl bromide to the Pd(0) center and the final reductive elimination step that forms the C-N bond and regenerates the active catalyst.[7][10] The strong base is essential for deprotonating the amine, making it a more potent nucleophile for coordination to the palladium center.[7][8]

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron species, such as a boronic acid or boronic ester.[11][12] This reaction allows for the introduction of various aryl, heteroaryl, or alkyl groups at the 2-position of the benzenesulfonamide core.

General Protocol: Suzuki-Miyaura Coupling

-

Reagent Assembly: To a reaction vessel, add this compound (1.0 eq), the boronic acid or ester partner (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).[13][14]

-

Reaction Mixture: Add a solvent system, which can be a single organic solvent like dioxane or THF, or a biphasic mixture such as toluene/water.[11]

-

Reaction Conditions: Heat the mixture under an inert atmosphere until the starting aryl bromide is consumed, as monitored by TLC or LC-MS.

-

Workup and Purification: After cooling, perform an aqueous workup. Separate the organic layer, dry, and concentrate. Purify the crude product by column chromatography or recrystallization.

Causality Insight: The base plays a crucial role in the Suzuki coupling. It activates the organoboron species by forming a more nucleophilic "ate" complex, which facilitates the transmetalation step—the transfer of the organic group from boron to palladium.[12][13] The choice of solvent and base must be compatible with the stability of the boronic acid and any other functional groups present.[11]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[15]

-

First Aid: In case of skin contact, wash off with soap and plenty of water. In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. If swallowed, rinse mouth with water and consult a physician.[16]

-

Storage: Keep the container tightly closed in a dry and well-ventilated place.[15]

Researchers must consult the specific SDS provided by the supplier before handling this chemical.

References

- AiFChem. (2025). 2-Bromo-N,N-diethylbenzenesulfonamide (CAS 65000-12-6)

- BenchChem. (2025).

- ECHEMI. (n.d.). 65000-12-6, Benzenesulfonamide, 2-bromo-N,N-diethyl- Formula. ECHEMI.

- Guidechem. (n.d.). 2-broMo-N-(4,5-diMethylisoxazol-3-yl)benzenesulfonaMide. Guidechem.

- PrepChem.com. (n.d.). Synthesis of 2-bromo-N-methylbenzenesulfinamide. PrepChem.com.

- Beilstein Journals. (n.d.).

- ECHEMI. (n.d.).

- CookeChem. (n.d.). This compound, 98%, 65000-13-7. CookeChem.

- Organic Chemistry Portal. (n.d.).

- PubChem. (n.d.). 2-bromo-N,N-dimethylbenzamide.

- Wikipedia. (n.d.).

- BenchChem. (2025).

- Chemistry LibreTexts. (2023).

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 4-Bromo-N,N-dimethylbenzenesulfonamide. Thermo Fisher Scientific.

- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC.

- ResearchGate. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF.

- BenchChem. (n.d.). Physical and chemical properties of 2-bromo-N-phenethylbenzenesulfonamide. BenchChem.

- Wikipedia. (n.d.). Suzuki reaction. Wikipedia.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.

- BenchChem. (2025).

- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.

- National Institutes of Health. (n.d.). N-Substituted 2-(Benzenosulfonyl)-1-Carbotioamide Derivatives Exert Antimicrobial and Cytotoxic Effects via Aldehyde Dehydrogenase Pathway: Synthesis, In Silico and In Vitro Studies. NIH.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. This compound , 98% , 65000-13-7 - CookeChem [cookechem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. jk-sci.com [jk-sci.com]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Suzuki Coupling [organic-chemistry.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. WERCS Studio - Application Error [assets.thermofisher.com]

- 16. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to the Physical Properties of 2-bromo-N,N-dimethylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-bromo-N,N-dimethylbenzenesulfonamide, a halogenated aromatic sulfonamide, represents a key structural motif in medicinal chemistry and organic synthesis. As with any compound of interest in drug development and advanced chemical research, a thorough understanding of its physical properties is fundamental. These properties not only confirm the identity and purity of the substance but also govern its behavior in various experimental and physiological environments, influencing everything from reaction kinetics to bioavailability.

This guide provides a comprehensive overview of the core physical properties of this compound (CAS No. 65000-13-7). It is designed to be a practical resource, offering not just established data but also detailed, field-proven methodologies for the experimental determination of these properties. The protocols described herein are grounded in the principles of analytical chemistry and are presented with the causality and self-validating logic essential for rigorous scientific investigation.

Core Physical and Chemical Identifiers

A consistent and accurate identification of a chemical entity is the bedrock of reproducible science. The fundamental identifiers for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 65000-13-7 | [1] |

| Molecular Formula | C₈H₁₀BrNO₂S | |

| Molecular Weight | 264.14 g/mol | |

| Purity (Typical) | ≥96% | [2] |

| Storage | Keep in a dark place, sealed in a dry, room temperature environment. | [1] |

Melting Point: A Critical Indicator of Purity

The melting point of a crystalline solid is a highly sensitive indicator of its purity. For a pure compound, the melting range is typically narrow, often less than 1°C. The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point range. In the context of drug development, confirming a sharp melting point is a crucial, early-step quality control measure to ensure that downstream experiments are conducted on a compound of known and high purity.

Reported Melting Point: 65.00°C - 68.00°C[3]

Experimental Protocol for Melting Point Determination

This protocol describes the determination of the melting point using the capillary method with a modern digital melting point apparatus.

Methodology Rationale: The capillary method is a widely adopted, reliable technique that requires only a small amount of sample. The slow heating rate near the expected melting point is critical for allowing the system to remain in thermal equilibrium, ensuring an accurate measurement.

Step-by-Step Protocol:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. Crush any larger crystals using a spatula or a mortar and pestle.

-

Capillary Tube Loading: Invert a capillary tube (sealed at one end) and press the open end into the powdered sample. A small amount of solid will be forced into the tube.

-

Sample Packing: Tap the sealed end of the capillary tube gently on a hard surface to cause the solid to fall to the bottom. For denser packing, drop the capillary tube, sealed-end down, through a long, narrow glass tube onto the benchtop. Repeat until the packed solid is 2-3 mm in height.

-

Apparatus Setup: Insert the loaded capillary tube into the heating block of the melting point apparatus.

-

Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid determination by heating at a rate of 10-15 °C/minute to find a rough range.

-

Accurate Determination: For a precise measurement, set the starting temperature to approximately 15-20 °C below the expected melting point (65-68 °C). Set the heating rate to 1-2 °C/minute.

-

Observation and Recording: Observe the sample through the magnified viewfinder. Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid crystal melts (T2). The melting point range is T1-T2.

Visualization of Melting Point Determination Workflow```dot

Caption: Workflow for Qualitative Solubility Assessment.

Spectroscopic Characterization

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. It is an invaluable tool for identifying the functional groups present in a molecule.

Predicted IR Spectral Data:

-

~3100-3000 cm⁻¹: Aromatic C-H stretching.

-

~2950-2850 cm⁻¹: Aliphatic C-H stretching from the N-methyl groups.

-

~1600-1450 cm⁻¹: Aromatic C=C ring stretching vibrations.

-

~1350-1320 cm⁻¹ & ~1170-1150 cm⁻¹: Asymmetric and symmetric stretching of the S=O bonds in the sulfonamide group. These are typically strong and sharp peaks, highly characteristic of sulfonamides.

-

~950-900 cm⁻¹: S-N stretching.

-

~800-600 cm⁻¹: C-Br stretching and aromatic C-H out-of-plane bending, which can help confirm the substitution pattern of the benzene ring.

Methodology Rationale: Attenuated Total Reflectance (ATR) is a modern, rapid FT-IR sampling technique that requires minimal sample preparation and is suitable for solid powders.

Step-by-Step Protocol:

-

Background Spectrum: Ensure the ATR crystal is clean. Take a background spectrum of the empty crystal. This is crucial as it will be subtracted from the sample spectrum to remove interfering signals from the atmosphere (e.g., CO₂, H₂O).

-

Sample Application: Place a small amount of the powdered this compound onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply Pressure: Use the pressure clamp to apply firm, even pressure to the sample, ensuring good contact with the crystal.

-

Sample Spectrum Acquisition: Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to generate a transmittance or absorbance spectrum.

-

Cleaning: After analysis, release the pressure clamp, remove the sample, and clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of an organic molecule by probing the magnetic properties of atomic nuclei. ¹H and ¹³C NMR provide information on the number and types of hydrogen and carbon atoms, respectively, and how they are connected.

Predicted ¹H NMR Spectral Data (in CDCl₃):

-

~7.9-7.2 ppm: A complex multiplet pattern corresponding to the four protons on the aromatic ring. The ortho-substitution pattern will lead to distinct splitting.

-

~2.8-3.0 ppm: A singlet integrating to 6 protons, corresponding to the two equivalent methyl groups attached to the nitrogen atom.

Predicted ¹³C NMR Spectral Data (in CDCl₃):

-

~140-120 ppm: Four signals corresponding to the six carbons of the benzene ring. The carbon attached to the bromine atom (C-Br) and the carbon attached to the sulfonyl group (C-S) will have distinct chemical shifts.

-

~38-40 ppm: A single signal corresponding to the two equivalent methyl carbons.

Methodology Rationale: Proper sample preparation is paramount for obtaining high-resolution NMR spectra. The choice of a deuterated solvent is essential to avoid large solvent signals that would obscure the analyte's signals. Filtering the sample removes particulate matter that can interfere with the magnetic field homogeneity, leading to broadened peaks.

Step-by-Step Protocol:

-

Sample Weighing: Weigh approximately 5-10 mg of this compound directly into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Dissolution: Cap the vial and gently swirl or vortex until the solid is completely dissolved.

-

Filtration: Construct a filter by placing a small plug of cotton or glass wool into a Pasteur pipette. Transfer the solution from the vial through the filter into a clean, dry 5 mm NMR tube.

-

Capping and Labeling: Cap the NMR tube and label it clearly. The sample is now ready for analysis.

Visualization of Spectroscopic Analysis Workflow

Sources

An In-depth Technical Guide to 2-bromo-N,N-dimethylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Scaffold

2-bromo-N,N-dimethylbenzenesulfonamide, identified by the CAS number 65000-13-7 , is a halogenated aromatic sulfonamide that has garnered interest within the scientific community, particularly in the realms of organic synthesis and medicinal chemistry.[1] Its structure, featuring a bromine atom ortho to a dimethylated sulfonamide group on a benzene ring, presents a unique combination of steric and electronic properties. This arrangement makes it a valuable intermediate and building block for the synthesis of more complex molecules. The sulfonamide moiety is a well-established pharmacophore, present in a wide array of therapeutic agents, while the bromo-substituent offers a reactive handle for various cross-coupling reactions, enabling the construction of diverse molecular architectures. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, offering insights for its strategic utilization in research and development.

Physicochemical Properties: A Data-Driven Profile

A thorough understanding of the physicochemical properties of a compound is paramount for its effective application in research and development. The following table summarizes the key properties of this compound.

| Property | Value | Source(s) |

| CAS Number | 65000-13-7 | [1] |

| Molecular Formula | C₈H₁₀BrNO₂S | [1] |

| Molecular Weight | 264.14 g/mol | [1] |

| MDL Number | MFCD07368229 | [1] |

Further detailed experimental data on properties such as melting point, boiling point, and solubility are not consistently available across public domains and should be determined empirically for specific applications.

Synthesis and Reaction Mechanism

The synthesis of this compound is typically achieved through the reaction of 2-bromobenzenesulfonyl chloride with dimethylamine. This nucleophilic substitution reaction is a standard and efficient method for the formation of sulfonamides.

Experimental Protocol: Synthesis of this compound

This protocol is a general method that can be adapted for the synthesis of this compound.

Materials:

-

2-bromobenzenesulfonyl chloride

-

Dimethylamine (e.g., 2M solution in THF or as a gas)

-

A suitable aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))

-

A non-nucleophilic base (e.g., triethylamine, pyridine) (optional, to scavenge HCl)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography equipment)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-bromobenzenesulfonyl chloride (1.0 equivalent) in the chosen aprotic solvent.

-

Amine Addition: Cool the solution to 0 °C using an ice bath. Slowly add dimethylamine (1.1 to 2.2 equivalents) to the stirred solution. If using a solution of dimethylamine, add it dropwise. If using dimethylamine gas, bubble it through the solution at a controlled rate. The reaction is exothermic, and maintaining a low temperature is crucial.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding water. If a base was used, an acidic workup (e.g., with dilute HCl) may be necessary to remove the excess base. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. The crude product can be purified by flash column chromatography on silica gel or by recrystallization to afford the pure this compound.

Reaction Workflow Diagram

Caption: A generalized workflow for the synthesis of this compound.

Mechanistic Rationale

The underlying mechanism of this synthesis is a nucleophilic acyl substitution at the sulfonyl group. The lone pair of electrons on the nitrogen atom of dimethylamine acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. The chloride ion, being a good leaving group, is subsequently displaced. The presence of a non-nucleophilic base can be advantageous as it neutralizes the hydrochloric acid byproduct, driving the reaction to completion and preventing potential side reactions.

Applications in Research and Drug Development

The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities. While specific, direct applications of this compound are not extensively documented in peer-reviewed literature, its structural features suggest significant potential in several areas of drug discovery and development.

As a Versatile Intermediate

The primary utility of this compound lies in its role as a versatile synthetic intermediate. The bromine atom can be readily displaced or participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide range of substituents at the 2-position of the benzene ring, enabling the creation of libraries of novel compounds for biological screening. For instance, it is listed as a downstream product of 2-Bromobenzenesulfonamide, highlighting its role as a building block in more complex syntheses.

Potential as an Enzyme Inhibitor

The sulfonamide moiety is a known zinc-binding group, which is a critical feature for the inhibition of metalloenzymes.[2] Benzenesulfonamides, as a class, are well-known inhibitors of carbonic anhydrases, a family of zinc-containing enzymes involved in various physiological and pathological processes.[2] It is hypothesized that the sulfonamide group of this compound could coordinate with the zinc ion in the active site of such enzymes, leading to their inhibition. The N,N-dimethyl and 2-bromo substituents would likely influence the compound's binding affinity and selectivity for different enzyme isoforms.[2]

Scaffold for Novel Therapeutics

The structural framework of this compound can serve as a starting point for the design of new therapeutic agents. By modifying the substituents on the benzene ring and the sulfonamide nitrogen, medicinal chemists can explore a vast chemical space to develop compounds with desired pharmacological properties. The benzenesulfonamide core has been associated with a broad spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer effects.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. The following information is based on the GHS hazard statements provided by suppliers.

GHS Hazard and Precautionary Statements

| Hazard Statements | Precautionary Statements |

| H315: Causes skin irritation. | P264: Wash skin thoroughly after handling. |

| H319: Causes serious eye irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P271: Use only outdoors or in a well-ventilated area. | |

| P302+P352: IF ON SKIN: Wash with plenty of soap and water. | |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P312: Call a POISON CENTER or doctor/physician if you feel unwell. | |

| P403+P233: Store in a well-ventilated place. Keep container tightly closed. | |

| P501: Dispose of contents/container to an approved waste disposal plant. |

This information is sourced from supplier safety data.[3] It is imperative to consult the specific Safety Data Sheet (SDS) for detailed and up-to-date safety information before handling this compound.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are essential.

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: A lab coat and appropriate protective clothing should be worn.

-

Respiratory Protection: If handling in a poorly ventilated area or if dust is generated, a NIOSH-approved respirator is recommended.

Conclusion

This compound is a valuable and versatile chemical entity for researchers and professionals in organic synthesis and drug discovery. Its defined physicochemical properties, straightforward synthesis, and the reactive nature of its bromo-substituent make it an attractive building block for the creation of novel and complex molecules. While its direct biological applications are still under exploration, the well-established pharmacological importance of the benzenesulfonamide scaffold suggests a promising future for this compound and its derivatives in the development of new therapeutic agents. As with all chemical research, a thorough understanding of its properties and a commitment to safe handling practices are paramount to unlocking its full potential.

References

Sources

Introduction: A Strategic Approach to Molecular Characterization

An In-depth Technical Guide to the Structure Elucidation of 2-bromo-N,N-dimethylbenzenesulfonamide

In the realm of pharmaceutical research and synthetic chemistry, the unambiguous determination of a molecule's structure is the bedrock upon which all subsequent research is built. An incorrect structural assignment can lead to misinterpreted biological data, wasted resources, and significant delays in development pipelines. This guide presents a comprehensive, multi-technique workflow for the definitive structure elucidation of this compound, a representative arylsulfonamide.

Our approach is not merely a sequence of experiments but a logical, self-validating system. We begin with techniques that provide broad, foundational information—such as molecular mass and elemental composition—and progressively employ higher-resolution methods to piece together the molecular puzzle, culminating in an unassailable three-dimensional structure. This guide is designed for researchers and drug development professionals, emphasizing the causality behind experimental choices and the interpretation of complex analytical data.

The Analytical Workflow: From Formula to Final Structure

The process of structure elucidation is a systematic investigation. Our strategy employs a synergistic combination of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and single-crystal X-ray crystallography. Each technique provides a unique and complementary piece of the structural puzzle.

Caption: A strategic workflow for structure elucidation.

Part 1: Foundational Analysis via Mass Spectrometry

Objective: To determine the exact molecular weight and elemental formula, and to identify the presence of key isotopes.

Mass spectrometry is the initial and indispensable step. It provides the molecular weight, which is the most fundamental piece of information. For halogenated compounds, it offers an immediate and unmistakable clue. The presence of bromine, with its two primary isotopes ⁷⁹Br and ⁸¹Br in nearly equal natural abundance (50.7% and 49.3%, respectively), produces a characteristic isotopic pattern for any bromine-containing ion.[1] This results in two peaks of almost equal intensity separated by 2 m/z units, known as the M+ and M+2 peaks.[1]

High-Resolution Mass Spectrometry (HRMS) Protocol

-

Sample Preparation: Dissolve approximately 0.1 mg of the compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a 100 µg/mL stock solution. Further dilute to a final concentration of 1-10 µg/mL.

-

Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled with a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument.

-

Ionization Mode: Perform the analysis in positive ion mode (ESI+), as the sulfonamide nitrogen can be protonated.

-

Data Acquisition: Acquire the full scan mass spectrum over a range of m/z 100-500. Ensure the instrument is calibrated to achieve mass accuracy below 5 ppm.

-

Tandem MS (MS/MS): Select the putative molecular ion ([M+H]⁺) for collision-induced dissociation (CID) to observe fragmentation patterns. This can provide clues about the molecule's substructures. A common fragmentation pathway for arylsulfonamides is the loss of SO₂ (64 Da).[2][3]

Expected Data & Interpretation

| Parameter | Expected Value | Rationale & Interpretation |

| Molecular Formula | C₈H₁₀BrNO₂S | Based on the presumed structure. |

| Monoisotopic Mass | 262.9619 Da | Calculated for ¹²C₈¹H₁₀⁷⁹Br¹⁴N¹⁶O₂³²S. |

| [M+H]⁺ (m/z) | 263.9697 | The protonated molecule containing the ⁷⁹Br isotope. |

| [M+H]⁺+2 (m/z) | 265.9677 | The protonated molecule containing the ⁸¹Br isotope. |

| Isotopic Ratio | ~1:1 | The near-equal intensity of the [M+H]⁺ and [M+H]⁺+2 peaks is a definitive signature for a single bromine atom.[4][1] |

| Key MS/MS Fragment | [M+H - SO₂]⁺ | Loss of sulfur dioxide is a characteristic fragmentation of arylsulfonamides and would support the core structure.[2] |

The observation of a pair of peaks around m/z 264 and 266 with nearly identical abundance and a high-resolution mass measurement confirming the elemental formula provides powerful initial evidence for the proposed structure.

Part 2: Assembling the Skeleton with NMR Spectroscopy

Objective: To identify all unique proton and carbon environments, determine their connectivity, and establish the complete covalent structure of the molecule.

NMR is the most powerful tool for elucidating the detailed structure of organic molecules in solution. A combination of 1D (¹H, ¹³C) and 2D (HSQC, HMBC) experiments allows for the complete assembly of the molecular skeleton.

NMR Experimental Protocols

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (δ 0.00 ppm).[5]

-

¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. This reveals the number of distinct proton environments, their chemical shifts (indicating the electronic environment), integration (ratio of protons), and multiplicity (spin-spin coupling to neighboring protons).

-

¹³C{¹H} NMR: Acquire a proton-decoupled carbon-13 spectrum. This identifies the number of unique carbon environments in the molecule. For this compound, we expect 8 distinct carbon signals.

-

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment maps all direct one-bond correlations between protons and the carbons they are attached to.[6] It is invaluable for assigning which protons are attached to which carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This crucial 2D experiment maps longer-range correlations, typically over 2 or 3 bonds, between protons and carbons.[6] It is the key to connecting the molecular fragments. For instance, it will show correlations from the N-methyl protons to the sulfonamide-bearing aromatic carbon.

Expected Data & Interpretation

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| A | ~7.9 - 8.2 | Doublet of doublets | 1H | H6 | Deshielded by adjacent electron-withdrawing SO₂ and Br groups. |

| B | ~7.6 - 7.8 | Triplet of doublets | 1H | H4 | Aromatic proton with two ortho/meta neighbors. |

| C | ~7.3 - 7.5 | Triplet of doublets | 1H | H5 | Aromatic proton with two ortho/meta neighbors. |

| D | ~7.2 - 7.4 | Doublet of doublets | 1H | H3 | Aromatic proton adjacent to the bromo-substituted carbon. |

| E | ~2.8 - 3.0 | Singlet | 6H | N(CH₃)₂ | Protons on nitrogen-attached methyl groups, typically appear as a singlet.[7] |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Signal | Chemical Shift (δ, ppm) | Assignment | Rationale |

| 1 | ~139 | C1 (C-SO₂) | Quaternary carbon attached to the electron-withdrawing sulfonamide group. |

| 2 | ~120 | C2 (C-Br) | Quaternary carbon attached to bromine; shift influenced by the heavy atom effect.[5] |

| 3 | ~135 | C6 | Aromatic CH deshielded by ortho SO₂ and Br groups. |

| 4 | ~132 | C4 | Aromatic CH. |

| 5 | ~128 | C5 | Aromatic CH. |

| 6 | ~125 | C3 | Aromatic CH. |

| 7 | ~38 | N(CH₃)₂ | Carbon of the N,N-dimethyl groups. |

The combination of this data allows for the assembly of the structure. For example, the HMBC experiment is expected to show a correlation from the singlet at ~2.9 ppm (the N-methyl protons) to the quaternary carbon at ~139 ppm (C1), definitively linking the dimethylamino group to the sulfonyl group and the benzene ring.

Caption: Key 2- and 3-bond HMBC correlations for structural confirmation.

Part 3: Absolute Confirmation with X-ray Crystallography

Objective: To determine the precise three-dimensional arrangement of atoms in the solid state, providing unambiguous proof of structure.

While MS and NMR provide a highly confident structural assignment, single-crystal X-ray crystallography offers the ultimate, irrefutable proof. It provides a 3D model of the molecule, confirming not only the connectivity but also the bond lengths, bond angles, and solid-state conformation.[8][9] Obtaining a high-quality single crystal is the primary prerequisite.

Single-Crystal X-ray Diffraction Protocol

-

Crystallization: Grow single crystals of the compound. A common method is slow evaporation of a saturated solution. Screen various solvents (e.g., ethyl acetate, hexane, ethanol, dichloromethane) and solvent mixtures.[8]

-

Crystal Mounting: Select a suitable, defect-free crystal and mount it on a goniometer head.

-

Data Collection: Place the crystal in a diffractometer (e.g., a Bruker AXS D8 Quest) with a suitable radiation source (e.g., Mo Kα, λ = 0.71073 Å).[8] Collect diffraction data by rotating the crystal in the X-ray beam.

-

Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the structure using direct methods or Patterson methods to locate the heavy atoms (Br and S), and then locate the remaining non-hydrogen atoms from the electron density map. Refine the model anisotropically. Hydrogen atoms are typically placed in calculated positions.

Expected Data & Interpretation

The final output is a crystallographic information file (CIF) containing the precise coordinates of every atom. This data confirms the ortho-positioning of the bromo and sulfonamide groups and the N,N-dimethyl substitution.

Table 3: Typical Bond Lengths for Validation

| Bond | Expected Length (Å) | Source/Reference |

| S-O | 1.43 - 1.45 | [8] |

| S-N | 1.60 - 1.62 | [8] |

| S-C(aromatic) | 1.75 - 1.77 | [8] |

| C-Br | 1.88 - 1.92 | Standard covalent radii |

Conclusion

The structural elucidation of this compound is a case study in modern analytical strategy. By integrating High-Resolution Mass Spectrometry, a suite of 1D and 2D NMR experiments, and Single-Crystal X-ray Diffraction, we construct a self-validating workflow that moves from a general molecular formula to a precise and unambiguous three-dimensional structure. This rigorous, multi-faceted approach ensures the highest level of scientific integrity, providing the solid structural foundation required for advanced research and development in the chemical and pharmaceutical sciences.

References

- X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. (n.d.). MDPI.

- Organic Compounds Containing Halogen Atoms. (2020, August 22). Chemistry LibreTexts.

- Design, synthesis and X-ray crystallography of selenides bearing benzenesulfonamide moiety with neuropathic pain modulating effects. (2018, June 25). PubMed.

- Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides. (2023, February 16). Taylor & Francis Online.

- mass spectra - the M+2 peak. (n.d.). Chemguide.

- Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations. (2023, February 6). Taylor & Francis Online.

- Organic Compounds Containing Halogen Atoms. (2023, August 29). Chemistry LibreTexts.

- Synthesis, structure-activity relationship studies, and X-ray crystallographic analysis of arylsulfonamides as potent carbonic anhydrase inhibitors. (2012, April 26). PubMed.

- Supporting information. (n.d.). The Royal Society of Chemistry.

- Crystallographic details of sulfonamides 1-6. (n.d.). ResearchGate.

- Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. (2022, July 26). PubMed Central.

- Carbonic anhydrase inhibitors: X-ray crystal structure of a benzenesulfonamide strong CA II and CA IX inhibitor bearing a pentafluorophenylaminothioureido tail in complex with isozyme II. (n.d.). PubMed.

- Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. (2024, September 30). ResearchGate.

- Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides. (n.d.). PubMed.

- Mass spectrometry of halogen-containing organic compounds. (2025, August 5). ResearchGate.

- Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. (2019, November 21). YouTube.

- Synthesis of 2-bromo-N-methylbenzenesulfinamide. (n.d.). PrepChem.com.

- Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. (n.d.). The Royal Society of Chemistry.

- 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects. (n.d.). PubMed.

- nmr hsqc hmbc: Topics by Science.gov. (n.d.). Science.gov.

- 2-bromo-N,N-dimethylbenzamide. (n.d.). PubChem.

- HSQC – Revealing the direct-bonded proton-carbon instrument. (2019, February 25). Nanalysis.

- Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. (2022, October 31). PubMed Central.

- Supporting Information. (n.d.). The Royal Society of Chemistry.

- Synthesis of Step A: 2-Bromo-N-(tert-butyl)benzenesulfonamide. (n.d.). PrepChem.com.

- 2-Bromo-N-(2-phenylethyl)benzenesulfonamide - Optional[13C NMR]. (n.d.). Chemical Shifts.

- Chapter 1. Getting the Most Out of HSQC and HMBC Spectra. (2025, August 5). ResearchGate.

- Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. (n.d.). PubMed.

- Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. (n.d.). PubMed.

- Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts.

- 2-Bromobenzenesulfonamide | CAS#:92748-09-9. (n.d.). Chemsrc.

- Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. (2025, August 6). ResearchGate.

- Mls002703379. (n.d.). PubChem.

- HSQC and HMBC. (n.d.). Columbia University NMR Core Facility.

- Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). University of Wisconsin-Madison.

- Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. (2014, April 2). PubMed.

- 13C NMR spectrum: 2-bromo-2-methylpropane. (n.d.). Doc Brown's Chemistry.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 13C nmr spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of tert-butyl bromide C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 7. rsc.org [rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. tandfonline.com [tandfonline.com]

A Technical Guide to the Solubility of 2-bromo-N,N-dimethylbenzenesulfonamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Solubility Landscape in Early-Stage Drug Discovery

In the intricate landscape of drug discovery and development, understanding the fundamental physicochemical properties of a compound is paramount. Among these, solubility stands as a critical gatekeeper, profoundly influencing a molecule's bioavailability, formulation feasibility, and overall therapeutic potential. This guide is dedicated to a specific molecule of interest: 2-bromo-N,N-dimethylbenzenesulfonamide. While this compound and its analogs are recognized for their versatile pharmacophore, publicly available, quantitative solubility data remains scarce.

This document, therefore, adopts a dual-pronged approach. Firstly, it provides a theoretical framework for understanding and predicting the solubility of this compound based on its structural attributes and the principles of solute-solvent interactions. Secondly, and more critically, it equips the researcher with a comprehensive, step-by-step experimental protocol to quantitatively determine its solubility in a range of common organic solvents. As a Senior Application Scientist, my objective is not merely to present data, but to empower my fellow scientists with the knowledge and methodology to confidently and accurately generate this crucial information in their own laboratories.

Section 1: Physicochemical Profile of this compound

A thorough understanding of a compound's intrinsic properties is the cornerstone of predicting its behavior in various solvent systems.

Molecular Structure:

Caption: Chemical structure of this compound.

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C8H10BrNO2S | [1] |

| Molecular Weight | 264.14 g/mol | [1] |

| Appearance | White solid (presumed) | General knowledge |

| CAS Number | 65000-13-7 | [2] |

Section 2: Theoretical Underpinnings of Solubility

The principle of "like dissolves like" provides a foundational, albeit simplified, framework for predicting solubility. A more nuanced understanding requires consideration of the various intermolecular forces at play.

The structure of this compound suggests a molecule of moderate polarity. The sulfonamide group (-SO₂N(CH₃)₂) is highly polar and capable of acting as a hydrogen bond acceptor. The brominated benzene ring, while largely nonpolar, possesses a dipole due to the electronegative bromine and sulfonyl substituents.

Solvent Selection Rationale:

A range of organic solvents with varying polarities should be considered for solubility determination. This allows for a comprehensive understanding of the compound's solubility profile and aids in the selection of appropriate solvent systems for synthesis, purification, and formulation.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Protic Polar | Methanol, Ethanol | Moderate to High | The hydroxyl group can engage in hydrogen bonding with the sulfonyl oxygens. |

| Aprotic Polar | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These solvents possess strong dipoles that can interact favorably with the polar sulfonamide group. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | The moderate polarity of these solvents is well-suited to dissolve molecules with both polar and nonpolar regions. |

| Ethers | Tetrahydrofuran (THF), Diethyl ether | Moderate | Ethers are weaker hydrogen bond acceptors than ketones or sulfoxides, leading to potentially lower solubility. |

| Aromatic | Toluene | Low to Moderate | The nonpolar nature of toluene will likely result in less favorable interactions with the polar sulfonamide moiety. |

| Aliphatic | Hexane, Heptane | Very Low | The nonpolar nature of aliphatic hydrocarbons will not effectively solvate the polar functional groups of the molecule. |

Section 3: Experimental Determination of Solubility

Given the absence of published quantitative data, an experimental approach is necessary. The isothermal shake-flask method is a robust and widely accepted technique for determining the equilibrium solubility of a solid in a liquid solvent.[3]

Qualitative Solubility Assessment

A preliminary qualitative assessment can rapidly identify suitable solvents for further quantitative analysis.

Protocol:

-

Preparation: Label a series of small glass vials, one for each test solvent.

-

Addition of Solute: Add approximately 5-10 mg of this compound to each vial.

-

Addition of Solvent: Add 1 mL of the respective solvent to each vial.

-

Mixing: Securely cap the vials and vortex for 30-60 seconds.

-

Observation: Allow the vials to stand for a few minutes and visually inspect for any undissolved solid.

-

Classification:

-

Soluble: No visible solid particles.

-

Partially Soluble: A significant portion of the solid has dissolved, but some remains.

-

Insoluble: The solid appears largely undissolved.

-

Quantitative Solubility Determination: Isothermal Shake-Flask Method

This method establishes an equilibrium between the dissolved and undissolved solute at a constant temperature.

Caption: Workflow for the quantitative determination of solubility.

Detailed Protocol:

-

Preparation of Saturated Solution:

-

To a series of glass vials, add an excess amount of this compound to ensure a saturated solution is formed.

-

Add a known volume (e.g., 5 mL) of the selected organic solvent to each vial.

-

-

Equilibration:

-

Securely seal the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker (e.g., 25 °C) and agitate for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the vials to stand in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a volumetric pipette.

-

Immediately filter the supernatant through a 0.22 µm syringe filter to remove any remaining microscopic solid particles.

-

-

Analysis:

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Prepare a series of standard solutions of this compound of known concentrations and generate a calibration curve.

-

Determine the concentration of the dissolved compound in the saturated solution by comparing its response to the calibration curve.

-

-

Calculation:

-

Calculate the solubility in the desired units (e.g., mg/mL or mol/L) based on the determined concentration and any dilution factors.

-

Section 4: Data Interpretation and Application

The experimentally determined solubility data will provide a comprehensive profile of this compound's behavior in various organic solvents. This information is invaluable for:

-

Synthetic Chemistry: Selecting appropriate solvents for reactions and work-up procedures.

-

Purification: Designing effective crystallization or chromatographic purification methods.

-

Formulation Development: Identifying suitable solvent systems for preclinical and clinical formulations.

-

Predictive Modeling: The generated data can be used to build and refine computational models for solubility prediction.

Conclusion

References

- Kaptay, G. (2012). The S-Shaped Solubility Curves.

- Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of drug solubility from structure. Advanced Drug Delivery Reviews, 54(3), 355–366.

- Avdeef, A. (2007). The Rise of pH-Metric pKa and Solubility. Current Topics in Medicinal Chemistry, 7(8), 794-814.

- Bergström, C. A., Luthman, K., & Artursson, P. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences, 22(5), 387–398.

- Yalkowsky, S. H., & He, Y. (2003).

- Myrdal, P. B., & Yalkowsky, S. H. (1997). A simple scheme for predicting the aqueous solubility of nonelectrolytes. SAR and QSAR in Environmental Research, 7(1), 1-15.

- Sanghvi, T., & Yalkowsky, S. H. (2004). Estimation of the aqueous solubility of organic compounds. Journal of Pharmaceutical Sciences, 93(8), 1905–1916.

- Jain, N., & Yalkowsky, S. H. (2001). Estimation of the aqueous solubility I: application to organic nonelectrolytes. Journal of Pharmaceutical Sciences, 90(2), 234–252.

- Acree, W. E. (1995). Thermodynamic properties of organic compounds: enthalpy of fusion and melting point temperature compilation. Thermochimica Acta, 269-270, 97–114.

- Glomme, A., März, J., & Dressman, J. B. (2005). Comparison of a miniaturized shake-flask solubility method with automated potentiometric acid/base titrations and calculated solubilities. Journal of Pharmaceutical Sciences, 94(1), 1–16.

Sources

An In-depth Technical Guide to 2-bromo-N,N-dimethylbenzenesulfonamide: Synthesis, Characterization, and Physicochemical Properties

This technical guide provides a comprehensive overview of 2-bromo-N,N-dimethylbenzenesulfonamide (CAS No. 65000-13-7), a key intermediate in synthetic and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, characterization, and core physicochemical properties. The narrative emphasizes the causality behind experimental choices, ensuring a self-validating system for the described protocols.

Introduction and Scientific Context

Benzenesulfonamides are a cornerstone pharmacophore in drug discovery, forming the structural basis for a wide array of therapeutic agents with antibacterial, anti-inflammatory, and anticancer properties. The strategic placement of a bromine atom on the phenyl ring, as seen in this compound, offers a versatile handle for further chemical modifications through cross-coupling reactions, making it a valuable building block for creating diverse molecular libraries. The N,N-dimethyl substitution on the sulfonamide moiety modulates the compound's polarity and hydrogen bonding capacity, which can significantly influence its pharmacokinetic and pharmacodynamic properties.

This guide will delve into the essential technical aspects of this compound, providing a robust foundation for its application in research and development.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is paramount for its effective use in experimental settings. The key properties of this compound are summarized below.

| Property | Value | Source/Comment |

| CAS Number | 65000-13-7 | [1] |

| Molecular Formula | C₈H₁₀BrNO₂S | [1] |

| Molecular Weight | 264.14 g/mol | [1] |

| Melting Point (°C) | Not explicitly reported in the literature. The closely related analog, 2-bromo-N,N-diethylbenzenesulfonamide, has a melting point of 76-78 °C.[2][3] | This provides a reasonable estimate. |

| Appearance | Expected to be a crystalline solid at room temperature. | Based on analogous compounds. |

| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone. Limited solubility in water is anticipated. | General solubility of sulfonamides. |

Synthesis of this compound

The synthesis of this compound is most effectively achieved through the reaction of 2-bromobenzenesulfonyl chloride with dimethylamine. This is a standard method for the formation of N,N-disubstituted sulfonamides.

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is based on established procedures for the synthesis of analogous sulfonamides and provides a self-validating system through in-process checks.[4][5]

Materials:

-

2-bromobenzenesulfonyl chloride

-

Dimethylamine (2M solution in THF or as a gas)

-

Triethylamine (or another suitable base)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hexanes and Ethyl Acetate (for recrystallization or chromatography)

Procedure:

-

Reaction Setup: To a stirred solution of 2-bromobenzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 eq). Cool the reaction mixture to 0 °C using an ice bath.

-

Addition of Dimethylamine: Slowly add a 2M solution of dimethylamine in THF (1.1 eq) to the reaction mixture. Alternatively, bubble dimethylamine gas through the solution for a controlled period.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

-

Aqueous Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Isolation of Crude Product: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.[6]

Analytical Characterization

To ensure the identity and purity of the synthesized this compound, a comprehensive analytical characterization is essential.

Characterization Workflow

Caption: Analytical workflow for the characterization of this compound.

Expected Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the protons on the brominated benzene ring. A singlet corresponding to the six protons of the two N-methyl groups will also be present, likely in the range of 2.5-3.0 ppm.

-

¹³C NMR: The carbon NMR spectrum will display characteristic signals for the aromatic carbons, with the carbon attached to the bromine atom being significantly influenced. A signal corresponding to the N-methyl carbons is also expected.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit strong characteristic absorption bands for the sulfonyl group (S=O) at approximately 1350 cm⁻¹ (asymmetric stretching) and 1160 cm⁻¹ (symmetric stretching).

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (264.14 g/mol ), with a characteristic isotopic pattern due to the presence of a bromine atom.

Melting Point Determination

The melting point of the purified product should be determined using a standard melting point apparatus. A sharp melting range is indicative of high purity. As previously noted, while the exact melting point is not widely reported, a value in the range of the diethyl analog (76-78 °C) would be a reasonable expectation.[2][3]

Applications in Research and Drug Development

This compound serves as a valuable intermediate in the synthesis of more complex molecules for various applications:

-

Medicinal Chemistry: The bromo substituent provides a reactive site for introducing further diversity into the molecule via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the rapid generation of libraries of compounds for screening against biological targets. The sulfonamide core is a well-established pharmacophore with a wide range of biological activities.[7][8]